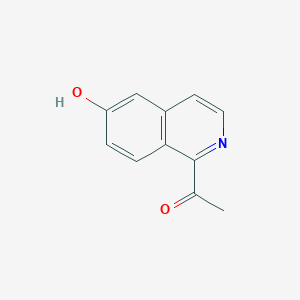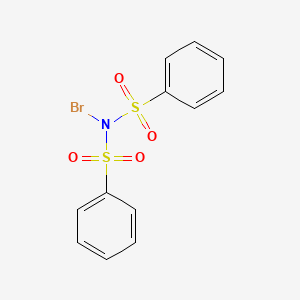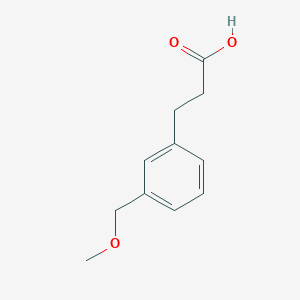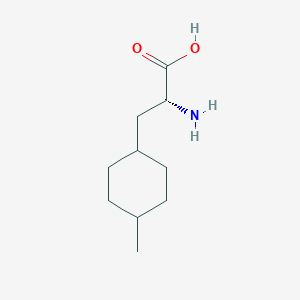![molecular formula C7H4Cl2N2O B15221523 4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of chlorine atoms at positions 4 and 7 on the benzimidazole ring enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the benzimidazole ring.
Chlorination: The benzimidazole intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4,7-diamino-1H-benzo[d]imidazol-2(3H)-one, while oxidation can produce this compound N-oxide.
Aplicaciones Científicas De Investigación
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent. The compound’s ability to inhibit specific enzymes or proteins makes it a candidate for drug development.
Biological Research: It is used as a probe to study biological pathways and molecular interactions. Its derivatives can be labeled with fluorescent or radioactive tags for imaging and diagnostic purposes.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Agriculture: It is investigated for its potential as a pesticide or herbicide, targeting specific pests or weeds without harming crops.
Mecanismo De Acción
The mechanism of action of 4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and specificity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells. The compound can also modulate signaling pathways by binding to receptors or ion channels, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol
- 4,7-Dichloro-1H-benzo[d]imidazole
- 4,7-Dichloro-1H-benzo[d]imidazol-2-yl)benzoate
Uniqueness
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C7H4Cl2N2O |
|---|---|
Peso molecular |
203.02 g/mol |
Nombre IUPAC |
4,7-dichloro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
Clave InChI |
JBTZUQXKSWSTNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1Cl)NC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B15221472.png)
![(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B15221473.png)








![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
